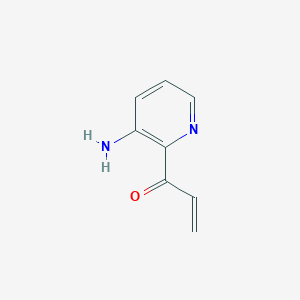
1-(3-Aminopyridin-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H8N2O It is a derivative of pyridine and features an amino group at the 3-position and a prop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)prop-2-en-1-one typically involves the condensation of 3-aminopyridine with an appropriate aldehyde or ketone under basic conditions. One common method involves the use of acetylpyridine and N,N-dimethylformamide dimethyl acetal in the presence of a solvent like toluene. The reaction mixture is heated to around 140°C for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3-Aminopyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the double bond in the prop-2-en-1-one moiety.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce saturated derivatives.
科学的研究の応用
1-(3-Aminopyridin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-Aminopyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the prop-2-en-1-one moiety can participate in conjugation and electron transfer processes. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects .
類似化合物との比較
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: This compound has a similar structure but features a dimethylamino group instead of an amino group.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This derivative includes a chlorophenyl group, which alters its chemical and biological properties.
Uniqueness: 1-(3-Aminopyridin-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and a prop-2-en-1-one moiety allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
1-(3-aminopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H8N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h2-5H,1,9H2 |
InChIキー |
UOHGEELLOUHLLA-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)C1=C(C=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


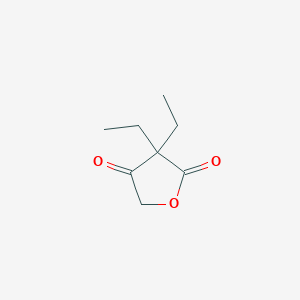
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)

![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)
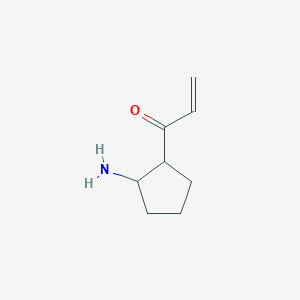
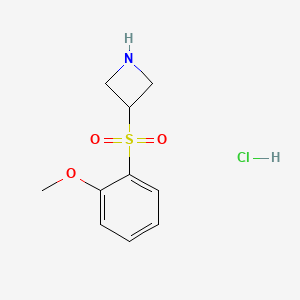
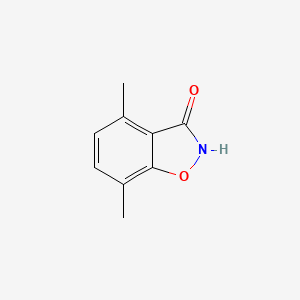
![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)

![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
![4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13207569.png)

![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
